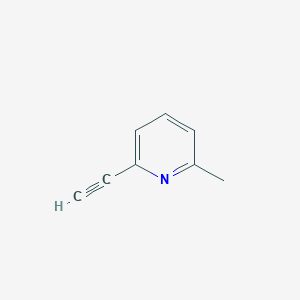

2-Ethynyl-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-6-4-5-7(2)9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFOVPQUNXLVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539550 | |

| Record name | 2-Ethynyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-58-2 | |

| Record name | 2-Ethynyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-6-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Ethynyl-6-methylpyridine, a key building block in the development of pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the prevalent synthetic methodologies, with a primary focus on the Sonogashira cross-coupling reaction, offering detailed mechanistic insights, step-by-step experimental protocols, and data-driven optimization strategies. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, linear ethynyl group coupled with the versatile pyridine scaffold makes it an invaluable synthon for constructing complex molecular architectures.[2] The pyridine ring, a common motif in pharmaceuticals, can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[3][4] The terminal alkyne functionality provides a reactive handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling.[5]

This guide will explore the synthesis of this important intermediate, with a particular emphasis on practical, efficient, and scalable methods. We will dissect the nuances of the Sonogashira reaction, a cornerstone of modern organic synthesis, and provide the necessary details for its successful implementation in the laboratory.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is catalyzed by a palladium complex and typically employs a copper(I) co-catalyst.[6]

The general transformation for the synthesis of this compound via the Sonogashira reaction is as follows:

Caption: General scheme for the Sonogashira synthesis of this compound.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halo-6-methylpyridine, forming a Pd(II) intermediate.

-

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.[6]

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[10]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired this compound and regenerate the active Pd(0) catalyst.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: A Validated Approach

This section provides a robust, step-by-step protocol for the synthesis of this compound from 2-bromo-6-methylpyridine and trimethylsilylacetylene, followed by in-situ deprotection.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-6-methylpyridine | ≥98% | Commercially Available | |

| Trimethylsilylacetylene | ≥98% | Commercially Available | |

| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Commercially Available | |

| Copper(I) iodide | 99.995% | Commercially Available | |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sealed bottle. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available | |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated aq. NH4Cl | Prepared in-house | ||

| Saturated aq. NaCl (Brine) | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-6-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration of the starting halide.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

In-situ Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise and stir for 1 hour.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Key Experimental Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.

| Parameter | Recommended Range | Rationale and Causality |

| Palladium Catalyst | 1-5 mol% | Lower catalyst loading is desirable for cost and sustainability. However, less reactive substrates may require higher loadings.[11] |

| Copper(I) Co-catalyst | 2-10 mol% | Essential for the formation of the copper acetylide intermediate.[6] The presence of copper can sometimes lead to alkyne homocoupling (Glaser coupling).[7] |

| Base | 2-5 equivalents | An amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the HX generated and to facilitate the formation of the copper acetylide.[12] |

| Solvent | THF, DMF, Acetonitrile | The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Anhydrous conditions are often preferred.[12] |

| Temperature | Room Temp. to 100 °C | The reactivity of the aryl halide dictates the required temperature. Aryl iodides are more reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[6] |

| Ligand | Triphenylphosphine (PPh3) | The choice of phosphine ligand can significantly impact the stability and reactivity of the palladium catalyst.[13] |

Alternative Synthetic Routes and Considerations

While the Sonogashira reaction is the most common method, other synthetic strategies exist for the preparation of this compound.

Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling and simplify purification, copper-free Sonogashira protocols have been developed.[7] These methods often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the direct reaction between the palladium intermediate and the terminal alkyne.

Synthesis from 2-Methyl-6-acetylpyridine

An alternative approach involves the conversion of the acetyl group of 2-methyl-6-acetylpyridine to the terminal alkyne. This can be achieved through a multi-step sequence, such as reaction with phosphorus pentachloride followed by dehydrohalogenation. However, this route is generally less direct and may involve harsher reaction conditions compared to the Sonogashira coupling.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several scientific domains.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting the central nervous system.[2]

-

Materials Science: The rigid, conjugated system that can be formed using this building block is of interest in the development of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials.[1]

Safety Considerations

Standard laboratory safety practices should be strictly followed when performing the synthesis of this compound.

-

Handling of Reagents: Palladium catalysts and copper salts can be toxic and should be handled in a well-ventilated fume hood. Amines are corrosive and have strong odors. Alkynes can be volatile and flammable.

-

Reaction Conditions: Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent the degradation of the catalyst and potential side reactions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound is most efficiently achieved through the Sonogashira cross-coupling reaction. A thorough understanding of the reaction mechanism and careful optimization of key experimental parameters are essential for obtaining high yields and purity. This technical guide provides a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 11, 2026, from [Link]

-

A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved January 11, 2026, from [Link]

-

Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - OUCI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 11, 2026, from [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 11, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound (C8H7N) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved January 11, 2026, from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - 97% prefix CAS No. 30413-58-2 | Aladdin Scientific. (n.d.). Retrieved January 11, 2026, from [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015, August 31). Retrieved January 11, 2026, from [Link]

-

Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid | Macromolecules - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 11, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpcsonline.com [ijpcsonline.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethynyl-6-methylpyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-ethynyl-6-methylpyridine, a versatile heterocyclic building block. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, and key applications of this compound, supported by practical insights and detailed protocols.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a wide range of functional molecules.[1] Its unique structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon in medicinal chemistry, agrochemical research, and materials science. The pyridine moiety offers specific electronic properties and potential for biological interactions, while the ethynyl group serves as a versatile handle for various coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). This guide will explore the fundamental characteristics of this compound and provide practical guidance on its use in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 30413-58-2 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 188.88 °C at 760 mmHg | [1] |

| Density | 1.006 g/cm³ | |

| Solubility | Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. | |

| Storage | Store at 2-8 °C under an inert atmosphere.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The aromatic protons typically appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl protons resonate as a singlet around δ 2.5 ppm, and the acetylenic proton gives a singlet at approximately δ 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons, the methyl carbon, and the two sp-hybridized carbons of the alkyne. The pyridine ring carbons are expected in the range of δ 120-150 ppm. The methyl carbon will appear around δ 20-25 ppm. The acetylenic carbons will have characteristic shifts in the δ 70-90 ppm region.

The IR spectrum of this compound is characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡C-H stretch | ~3300 | Sharp, characteristic alkyne C-H stretch. |

| C≡C stretch | ~2100-2260 | Weak to medium intensity alkyne triple bond stretch. |

| C=C, C=N stretch | ~1400-1600 | Aromatic ring vibrations. |

| C-H stretch (aromatic) | ~3000-3100 | Aromatic C-H stretching vibrations. |

| C-H stretch (methyl) | ~2850-2960 | Aliphatic C-H stretching vibrations. |

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 118.0657 | 118.0651 |

| [M+Na]⁺ | 140.0476 | 140.0471 |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step sequence: a Sonogashira coupling of a suitable halogenated precursor with a protected alkyne, followed by deprotection. A typical synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of the silyl-protected intermediate, 2-((trimethylsilyl)ethynyl)-6-methylpyridine.

Materials:

-

2-Bromo-6-methylpyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Schlenk flask and standard glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-6-methylpyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle.

-

Triethylamine: The amine base is crucial for neutralizing the hydrogen bromide generated during the reaction and for the deprotonation of the terminal alkyne.

-

Trimethylsilyl Protecting Group: The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling) and improving the stability of the alkyne reagent.

Experimental Protocol: Deprotection

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Materials:

-

2-((Trimethylsilyl)ethynyl)-6-methylpyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyridine (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate in vacuo.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.

Alternative Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) can also be used for the deprotection, particularly if the substrate is sensitive to basic conditions.

Key Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne.

Sonogashira Coupling

As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions with a variety of aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Caption: General scheme of a Sonogashira coupling reaction.

This reaction allows for the introduction of the 2-methylpyridyl-ethynyl moiety into various molecular scaffolds, which is particularly relevant in the development of nicotinic acetylcholine receptor modulators and other pharmaceuticals.[1]

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The resulting triazole ring is metabolically stable and can act as a linker or a pharmacophore itself. This reaction is extensively used in drug discovery for creating libraries of compounds, in bioconjugation for labeling biomolecules, and in materials science for the synthesis of functional polymers.

Applications in Drug Discovery and Beyond

-

Medicinal Chemistry: As a key intermediate, this compound is instrumental in the synthesis of nicotinic acetylcholine receptor modulators.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall rigid structure imparted by the alkyne and pyridine ring can be crucial for binding to target proteins.

-

Agrochemicals: The reactive nature of the alkyne and the biological relevance of the pyridine ring make it a valuable building block for the development of novel herbicides and insecticides.[1]

-

Materials Science: The ability to form extended conjugated systems through reactions like the Sonogashira coupling makes this compound a useful component in the synthesis of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs).[1]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

GHS Hazard Information:

-

Pictogram: GHS06 (Skull and crossbones)[2]

-

Signal Word: Danger[2]

-

Hazard Statement: H301 (Toxic if swallowed)[2]

Conclusion

This compound is a highly versatile and valuable chemical building block with significant applications in both academic and industrial research. Its unique combination of a pyridine ring and a terminal alkyne functional group provides a powerful platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C8H7N). [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

An In-Depth Technical Guide to 2-Ethynyl-6-methylpyridine (CAS 30413-58-2): A Key Building Block for Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethynyl-6-methylpyridine (CAS 30413-58-2), a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, and critical role in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs). This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of an ethynyl group at the 2-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts specific reactivity, making it a valuable synthon in organic synthesis.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| CAS Number | 30413-58-2 |

| IUPAC Name | This compound |

| Synonyms | 6-Ethynyl-2-picoline, 6-Methyl-2-pyridylacetylene |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| Boiling Point | 188.88°C at 760 mmHg |

| Storage | 2-8°C, under inert gas |

Synthesis of this compound: The Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.[4][5] In the case of this compound, the synthesis typically starts from 2-bromo-6-methylpyridine and a suitable acetylene source.

The causality behind this choice of reaction lies in its high efficiency, mild reaction conditions, and broad functional group tolerance, which are critical for the synthesis of complex molecules in drug discovery.[4] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of the desired product.

Diagram 1: General Scheme of Sonogashira Coupling for this compound Synthesis

Caption: Sonogashira coupling of 2-bromo-6-methylpyridine with a terminal alkyne.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

2-bromo-6-methylpyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dried, inert-atmosphere flask, add 2-bromo-6-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).

-

Add anhydrous triethylamine (7.0 eq) and anhydrous THF.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add trimethylsilylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[2]

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The trimethylsilyl-protected intermediate can be deprotected using a mild base such as potassium carbonate in methanol.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Application in Drug Discovery: A Precursor for Nicotinic Acetylcholine Receptor (nAChR) Modulators

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, most notably modulators of nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[6] Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of cancer.[2][7]

The ethynyl group of this compound provides a reactive handle for further chemical transformations, such as click chemistry or further cross-coupling reactions, allowing for the construction of diverse molecular scaffolds that can interact with the binding sites of nAChRs.

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 subtype of the nAChR is a particularly important target for drug discovery due to its involvement in cognitive function, inflammation, and neuroprotection.[7][8] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events.[8]

Diagram 2: Simplified Downstream Signaling of the α7 Nicotinic Acetylcholine Receptor

Caption: Activation of the α7 nAChR leads to calcium influx and downstream signaling.

Modulators of the α7 nAChR, which can be synthesized using this compound as a starting material, have the potential to treat a variety of neurological and inflammatory disorders.[9]

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Table 2: Analytical Data for this compound

| Technique | Data |

| ¹H NMR | Spectrum available from various suppliers.[10] |

| ¹³C NMR | Data available in chemical databases. |

| Mass Spec. | Predicted m/z: 118.06512 [M+H]⁺.[11] |

| IR | Characteristic peaks for C≡C and C-H (alkyne) and aromatic C-H and C=N stretching. |

Experimental Workflow: Screening of Novel nAChR Modulators

The following is a generalized workflow for the screening of novel nAChR modulators synthesized from this compound, using a calcium flux assay. This assay measures the change in intracellular calcium concentration upon receptor activation.

Diagram 3: Experimental Workflow for Screening nAChR Modulators

Caption: Workflow for synthesis, screening, and analysis of nAChR modulators.

Detailed Protocol: In Vitro Calcium Flux Assay for α7 nAChR Modulators

This protocol provides a framework for assessing the activity of compounds at the α7 nAChR.

Materials:

-

HEK293 cells stably expressing the human α7 nAChR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Known α7 nAChR agonist (e.g., PNU-282987)

-

Known α7 nAChR antagonist (e.g., methyllycaconitine) for validation

-

Test compounds (novel pyridine derivatives)

-

384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed the α7-nAChR expressing HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.[11]

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to assess for antagonistic activity.

-

Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Add a known α7 nAChR agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) to all wells. Simultaneously, begin recording the fluorescence intensity over time.[11]

-

Data Analysis: For each well, determine the change in fluorescence upon agonist addition. For antagonists, calculate the percent inhibition of the agonist response and determine the IC₅₀ value. For agonists, measure the direct increase in fluorescence and determine the EC₅₀ value.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and its utility as a precursor for nicotinic acetylcholine receptor modulators make it a compound of significant interest for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this important synthon in the creation of novel and impactful therapeutics.

References

- Berg, D. K., & Conroy, W. G. (2002). Nicotinic α7 receptors: synaptic options and downstream signaling in neurons. Journal of neurobiology, 53(4), 633-643.

- Cheng, Z., Li, Y., & Liu, H. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review.

-

NRO. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]

- Dezaki, K., & Kakei, M. (2005). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures.

- Gallowitsch-Puerta, M., & Pavlov, V. A. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central-European journal of immunology, 40(3), 365–372.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia contributors. (2024, May 29). Nicotinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved 19:46, January 11, 2026, from [Link]

- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Chemistry–A European Journal, 24(55), 14756-14761.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Smith, C. D., & Whittingham, W. G. (2012). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

- Criado, M., & Sala, F. (2013). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British journal of pharmacology, 169(8), 1836–1849.

- Makarov, V., Riabova, O., & Kaprelyants, A. (2014). New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. Antimicrobial agents and chemotherapy, 58(1), 55–60.

- Rusali, L. E., Lopez-Hernandez, A. M., Kremiller, K. M., Kulkarni, G. C., Gour, A., Straub, C. J., ... & Riley, A. P. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 14(11), 2095–2106.

- G. F. S. (2020).

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

- Sharma, G., & Vijayaraghavan, S. (2012). α7-nAChRs and calcium-dependent signal transduction.

- Feuerbach, D., Lingenhoehl, K., Olpe, H. R., & Mattes, H. (2005). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. Neuropharmacology, 48(2), 215–227.

- Kanne, D. B., & Abood, L. G. (1988). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Life sciences, 43(24), 1975–1982.

- Al-Suwaidan, I. A., Alanazi, A. M., Bakr, R. B., Al-Agamy, M. H., & El-Emam, A. A. (2021). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 26(21), 6614.

- Akondi, K., & Muttenthaler, M. (2018). Neuronal Nicotinic Acetylcholine Receptor Modulators from Cone Snails. Marine drugs, 16(8), 277.

- Al-Hourani, B. J. (2018). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Molecules, 23(10), 2631.

- de la Moya, P., & Quiroga, C. (2022). 1,6-Naphthyridin-2(1H)

- Taylor, E. C., & Reiter, L. A. (1987). Preparation of 6-Ethynylpteridine Derivatives by Sonogashira Coupling. Journal of Organic Chemistry, 52(12), 2827-2831.

- de la Fuente, M., & Saá, C. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

- Muller, G. W. (2006). U.S. Patent No. 2006028964A1. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Neuroprotective Effects of Phytochemicals in Neurological Disorders. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Singh, R., & Singh, A. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(7), 1361-1383.

- Kuryatov, A., Luo, J., Cooper, J., & Lindstrom, J. (2003). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Labeling of Concatamers and Single Subunits. Journal of Neuroscience, 23(37), 11594-11604.

-

Aladdin Scientific. (n.d.). This compound - 97% prefix CAS No. 30413-58-2. Retrieved from [Link]

- Allison, K. M., & Johnson, A. L. (2018). Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary. Reproductive Toxicology, 81, 168-176.

- Arias-García, M. A., & Arias, H. R. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 11, 589.

Sources

- 1. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]

- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 11. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethynyl-6-methylpyridine: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

2-Ethynyl-6-methylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring a pyridine ring functionalized with both a reactive terminal alkyne and a methyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, beginning with its core molecular properties, including its precise molecular weight. We delve into the mechanistic principles and a detailed protocol for its synthesis via Sonogashira coupling. Furthermore, we explore its utility as a reactive intermediate by providing a step-by-step protocol for its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Safety, handling, and storage considerations are also summarized to ensure its effective and safe utilization in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Core Molecular Profile

This compound is a substituted pyridine derivative. The presence of the nitrogen atom in the aromatic ring, combined with the sp-hybridized carbon atoms of the ethynyl group, dictates its chemical reactivity and physical properties. The molecular weight and other key physicochemical properties are fundamental to its use in quantitative experimental design.

The definitive molecular weight of this compound is 117.151 g/mol .[1] This value is calculated based on its molecular formula, C₈H₇N.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 117.151 g/mol | [1][4] |

| Exact Mass | 117.058 Da | [4] |

| Molecular Formula | C₈H₇N | [1][2][3] |

| CAS Number | 30413-58-2 | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 188.88 °C (at 760 mmHg) | [2] |

| Density | 1.006 g/cm³ | [3] |

| Refractive Index | 1.534 | [3] |

| InChI Key | RUFOVPQUNXLVFW-UHFFFAOYSA-N | |

| SMILES | CC1=NC(=CC=C1)C#C |

Spectroscopic characterization is critical for structure verification. While raw spectra are beyond the scope of this guide, ¹H NMR and ¹³C NMR spectral data are available for this compound and serve as the primary method for confirming its identity and purity post-synthesis.[3]

Significance in Research and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Pyridine derivatives are integral to the development of kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobials.[6][7] this compound serves as a key intermediate in these fields for several reasons:

-

Pharmaceutical Synthesis: It is a crucial building block for creating complex pharmaceutical agents, including nicotinic acetylcholine receptor modulators and protein degrader building blocks.[1][2]

-

Click Chemistry: The terminal alkyne is a key functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the pyridine scaffold to other molecules, such as biomolecules or polymer backbones.[4][8]

-

Agrochemicals: The reactive alkyne and pyridine core are utilized in the synthesis of advanced herbicides and insecticides.[2]

-

Materials Science: Its structure is valuable for constructing conjugated organic systems used in electronic devices like Organic Light-Emitting Diodes (OLEDs).[2]

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[2][9][10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

3.1. Mechanistic Rationale

The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[1][11]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-Bromo-6-methylpyridine).

-

Copper Cycle: A Cu(I) salt reacts with the terminal alkyne (e.g., Trimethylsilylacetylene) in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers its acetylenic group to the palladium complex. This is often the rate-determining step.

-

Reductive Elimination: The final product, the disubstituted alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The use of a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a common strategy. It prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling) and is easily removed in a subsequent step under mild basic conditions.[12]

Caption: Generalized workflow for Sonogashira cross-coupling.

3.2. Experimental Protocol: Synthesis

This protocol describes a representative two-step synthesis starting from commercially available 2-bromo-6-methylpyridine.

Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-6-methylpyridine

-

Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methylpyridine (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Reagents: Under the inert atmosphere, add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio to dissolve the starting material.[13]

-

Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[12][13] The solution will typically turn a yellow/brown color.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.[12]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion, monitoring progress by thin-layer chromatography (TLC).[13]

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the TMS-protected product.

Step 2: Deprotection to yield this compound

-

Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-methylpyridine (1.0 eq) in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[5][12]

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

-

Work-up: Once complete, dilute the mixture with dichloromethane (DCM) and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Application in Click Chemistry

The terminal alkyne of this compound is primed for participation in CuAAC click chemistry, allowing for its conjugation to azide-functionalized molecules to form a stable 1,2,3-triazole linkage.

Caption: General workflow for a CuAAC click chemistry reaction.

4.1. Experimental Protocol: CuAAC Conjugation

This generalized protocol is a starting point for the conjugation of this compound to an azide-containing molecule (e.g., an azide-modified peptide or fluorescent probe).[4][7][14]

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., water or DMSO).

-

Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution oxidizes quickly and should be prepared fresh.[14]

-

Prepare a 50-100 mM stock solution of a copper-chelating ligand, such as THPTA (for aqueous reactions) or TBTA, in a suitable solvent.[4][8]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide solution (1.0 equivalent).

-

Add the this compound solution (1.1 to 1.5 equivalents).

-

Add the ligand solution (e.g., THPTA) and the CuSO₄ solution. A typical final concentration for the copper catalyst is 1-2 mM.

-

Add solvent (e.g., a buffer/DMSO co-solvent system) to achieve the desired final reaction concentration.

-

-

Initiation:

-

Add the freshly prepared sodium ascorbate solution to the mixture to initiate the reaction. A typical final concentration is 5-10 mM.

-

Vortex the tube briefly to ensure thorough mixing.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes. For complex substrates or dilute conditions, the reaction may require longer incubation times. Protect the reaction from light if using fluorescent molecules.[7]

-

-

Analysis and Purification:

-

Monitor the reaction by an appropriate method (e.g., LC-MS or TLC).

-

Once complete, the product can be purified by methods such as HPLC for biomolecules or column chromatography for small molecules.

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed.

Table 2: GHS Hazard Information

| Category | Code | Statement | Source(s) |

| Pictogram | GHS06 | Skull and Crossbones | |

| Signal Word | Danger | ||

| Hazard | H301 | Toxic if swallowed | |

| Precaution | P264 | Wash skin thoroughly after handling | |

| Precaution | P270 | Do not eat, drink or smoke when using this product | |

| Precaution | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperatures range from 2-8°C to room temperature, often under an inert gas atmosphere.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

Conclusion

This compound, with a molecular weight of 117.151 g/mol , is a highly versatile and valuable heterocyclic compound. Its straightforward synthesis via Sonogashira coupling and the high reactivity of its terminal alkyne in click chemistry reactions make it an indispensable tool for chemists in drug discovery, materials science, and bioconjugation. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic and developmental workflows.

References

- Vertex AI Search. (n.d.). This compound, min 97%, 100 mg. Retrieved January 11, 2026.

- MySkinRecipes. (n.d.). This compound.

-

BYJU'S. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

- The Royal Society of Chemistry. (2015).

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved January 11, 2026, from [Link]

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved January 11, 2026.

-

Aladdin Scientific. (n.d.). This compound - 97%. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]

- Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved January 11, 2026.

-

Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved January 11, 2026.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR [m.chemicalbook.com]

- 4. broadpharm.com [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. confluore.com [confluore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. interchim.fr [interchim.fr]

An In-Depth Technical Guide to the Structural Elucidation of 2-Ethynyl-6-methylpyridine

This guide provides a comprehensive technical overview of the analytical methodologies employed for the structural elucidation of 2-ethynyl-6-methylpyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a key intermediate, its unambiguous structural confirmation is paramount for the integrity of subsequent research and development.[1][2] This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system for its characterization.

Introduction

This compound (C₈H₇N, Molecular Weight: 117.15 g/mol ) is a substituted pyridine derivative featuring both a methyl group and a reactive ethynyl group.[2] These functional groups make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and conjugated organic materials.[1] The precise arrangement of these substituents on the pyridine ring dictates the molecule's chemical reactivity and physical properties. Therefore, a rigorous and systematic approach to its structural elucidation is essential. This guide outlines the causality behind the selection of analytical techniques and provides detailed protocols for their execution.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[3]

Experimental Protocol: Sonogashira Coupling

A representative protocol for the synthesis of this compound involves the reaction of 2-bromo-6-methylpyridine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Step 1: Coupling Reaction

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-6-methylpyridine (1.0 equivalent).

-

Add an anhydrous solvent, such as triethylamine or a mixture of THF and triethylamine.

-

To the stirred solution, add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and copper(I) iodide (CuI) (0.1 equivalents).[3]

-

Add trimethylsilylacetylene (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through Celite to remove the catalyst residues.

-

The filtrate is then washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Deprotection

-

Dissolve the crude silyl-protected product in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 equivalents) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the mixture, extract the product with dichloromethane, wash with water and brine, dry, and concentrate.

-

The resulting crude this compound can be purified by column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Structural Elucidation

The synthesized compound is subjected to a suite of spectroscopic techniques to confirm its identity and structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Triplet | 1H | H-4 (Pyridine) |

| ~7.3 | Doublet | 1H | H-3 or H-5 (Pyridine) |

| ~7.2 | Doublet | 1H | H-3 or H-5 (Pyridine) |

| ~3.1 | Singlet | 1H | Ethynyl C-H |

| ~2.5 | Singlet | 3H | Methyl (CH₃) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-6 (Pyridine, attached to CH₃) |

| ~143 | C-2 (Pyridine, attached to C≡CH) |

| ~136 | C-4 (Pyridine) |

| ~127 | C-3 or C-5 (Pyridine) |

| ~122 | C-3 or C-5 (Pyridine) |

| ~83 | Ethynyl C-H |

| ~78 | Ethynyl C (attached to pyridine) |

| ~24 | Methyl (CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2100 | C≡C stretch | Alkyne |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| ~2950-2850 | C-H stretch | Methyl (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 117, corresponding to the molecular weight of this compound.

-

Key Fragments:

-

m/z = 116 ([M-H]⁺): Loss of a hydrogen atom.

-

m/z = 91 ([M-C₂H₂]⁺): Loss of the ethynyl group.

-

m/z = 77: Corresponding to the pyridine ring fragment.

-

The following diagram illustrates the integrated workflow for the structural elucidation of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthesis and spectroscopic analysis. The Sonogashira coupling provides a reliable route to the target molecule, and the collective data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry offers a self-validating confirmation of its structure. This rigorous characterization is a critical foundation for its application in the development of novel chemical entities.

References

-

MySkinRecipes . This compound. [Link]

-

PubChem . This compound. [Link]

-

Chemguide . fragmentation patterns in the mass spectra of organic compounds. [Link]

-

MDPI . Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

MDPI . Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

ePrints Soton . COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

-

ResearchGate . Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

ResearchGate . Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

-

MDPI . Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

NIH . Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]

-

ResearchGate . FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. [Link]

-

SCIRP . Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ResearchGate . Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Ethynyl-6-methylpyridine: Structure, Data, and Experimental Protocols

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethynyl-6-methylpyridine (C₈H₇N), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] For researchers, process chemists, and quality control analysts, unambiguous structural confirmation is paramount. This document serves as a centralized resource, detailing the characteristic signatures of this compound in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the rationale behind spectral interpretation and provides field-proven, step-by-step protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Introduction: The Molecular Profile

This compound is a substituted pyridine derivative featuring two key functional groups: a terminal alkyne and a methyl group at the α-positions relative to the ring nitrogen. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures through reactions like Sonogashira coupling, click chemistry, and various metal-catalyzed cross-couplings.[1] Its applications span the development of nicotinic acetylcholine receptor modulators to the synthesis of conjugated organic systems for electronic devices.[1]

Given its utility, a thorough understanding of its spectroscopic "fingerprint" is essential for reaction monitoring, purity assessment, and final product verification. This guide systematically dissects the data from core analytical techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For pyridine derivatives, the electronegative nitrogen atom induces a characteristic deshielding effect on the ring protons and carbons, particularly at the α-positions (C2 and C6).[3]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a direct map of the proton environments within the molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the methyl, aromatic, and acetylenic protons.

Table 1: Summary of ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| Methyl Protons (-CH₃) | ~2.5 | Singlet (s) | 3H | Correlates to C6 |

| Acetylenic Proton (C≡C-H) | ~3.1 | Singlet (s) | 1H | Correlates to the terminal alkyne carbon |

| Aromatic Protons (H3, H5) | ~7.1 - 7.4 | Doublet (d) | 2H | Ortho-coupling to H4 |

| Aromatic Proton (H4) | ~7.5 - 7.7 | Triplet (t) | 1H | Ortho-coupling to H3 and H5 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from typical values for substituted pyridines.[3][4]

Causality and Interpretation:

-

Methyl Protons (~2.5 ppm): This upfield singlet is characteristic of a methyl group attached to an aromatic ring. Its integration value of 3H confirms its identity.

-

Acetylenic Proton (~3.1 ppm): The terminal alkyne proton is a sharp singlet. Its chemical shift is distinct from aromatic or aliphatic protons, making it a key diagnostic signal.

-

Aromatic Protons (7.1 - 7.7 ppm): The pyridine ring protons appear in the downfield aromatic region. The pattern arises from spin-spin coupling. The H4 proton is coupled to two equivalent protons (H3 and H5), resulting in a triplet. The H3 and H5 protons are each coupled to H4, appearing as a doublet. The proximity to the electron-withdrawing nitrogen deshields these protons compared to benzene.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, it is less sensitive than ¹H NMR but provides crucial information about the carbon backbone.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Notes |

| Methyl Carbon (-CH₃) | ~24 | Aliphatic region |

| Acetylenic Carbon (-C≡CH) | ~77 | Shielded alkyne carbon |

| Acetylenic Carbon (-C≡CH) | ~83 | Deshielded alkyne carbon |

| Pyridine C3, C5 | ~123 - 127 | Shielded aromatic carbons |

| Pyridine C4 | ~136 | Deshielded aromatic carbon |

| Pyridine C2 | ~143 | Quaternary carbon, deshielded by N and alkyne |

| Pyridine C6 | ~158 | Quaternary carbon, deshielded by N and methyl |

Note: Shifts are predicted based on data for similar structures like 2-methylpyridine and general substituent effects.[4][5][6]

Causality and Interpretation:

-

Quaternary Carbons (C2, C6): These carbons, directly attached to the nitrogen and the substituents, are the most deshielded of the ring carbons and will not appear in a standard DEPT-90 experiment. Their assignment can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations to the methyl and aromatic protons over 2-3 bonds.[3]

-

Alkyne Carbons (~77, ~83 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts that are significantly more upfield than aromatic or olefinic carbons.

-

Aromatic Carbons (C3, C4, C5): The protonated carbons of the pyridine ring can be assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.[3]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Deuterated pyridine (Pyridine-d₅) can also be used and may offer better solubility.[7]

-

Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Spectral width of ~12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

-

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

The IR spectrum of this compound is dominated by vibrations from the alkyne, the aromatic ring, and the methyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~3050 | =C-H Stretch | Aromatic C-H | Medium |

| ~2950 | -C-H Stretch | Methyl C-H | Medium |

| ~2150 | C≡C Stretch | Alkyne | Medium, Sharp |

| ~1600, ~1450 | C=C / C=N Stretch | Pyridine Ring | Strong to Medium |